N-(3-Chlorobenzyl)-N-(2-((3-chlorobenzyl)(4-methylbenzoyl)amino)ethyl)-4-methylbenzenecarboxamide
Description
This compound features a complex amide-based scaffold with dual 3-chlorobenzyl groups, an ethylamino linker, and 4-methylbenzoyl substituents.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-[2-[(3-chlorophenyl)methyl-(4-methylbenzoyl)amino]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30Cl2N2O2/c1-23-9-13-27(14-10-23)31(37)35(21-25-5-3-7-29(33)19-25)17-18-36(22-26-6-4-8-30(34)20-26)32(38)28-15-11-24(2)12-16-28/h3-16,19-20H,17-18,21-22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHDQNPRHNKRKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCN(CC2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)C)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Chlorobenzyl)-N-(2-((3-chlorobenzyl)(4-methylbenzoyl)amino)ethyl)-4-methylbenzenecarboxamide, also known by its CAS number 338775-04-5, is a synthetic compound with potential biological activities. This article focuses on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that may influence its biological activity. The molecular formula is C22H24Cl2N2O2, indicating the presence of chlorobenzyl and methylbenzoyl moieties which are often associated with pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H24Cl2N2O2 |
| Molecular Weight | 426.35 g/mol |
| Solubility | Soluble in DMSO |
| CAS Number | 338775-04-5 |
The biological activity of this compound is primarily attributed to its interaction with specific protein targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways, particularly those related to cancer proliferation.
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways. For instance, cytotoxicity assays showed significant effects on A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Caspase activation |
| HepG2 | 20 | Induction of extrinsic apoptosis |
| HCT-116 | 18 | EGFR inhibition |
Case Studies
-
Study on EGFR Inhibition :
A study focused on the compound's ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase. The results indicated that it effectively blocked EGFR signaling pathways, leading to reduced cell proliferation in treated cancer cells . -
In Vivo Efficacy :
In vivo experiments conducted on murine models demonstrated that administration of the compound resulted in significant tumor reduction compared to control groups. The mechanism was linked to both direct cytotoxic effects and modulation of tumor microenvironments . -
Safety Profile :
Toxicological assessments have shown that this compound exhibits a favorable safety profile at therapeutic doses, with minimal adverse effects reported in animal models .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations in Chlorobenzyl Derivatives
N-(3-Chlorophenethyl)-4-nitrobenzamide ()
- Structure : Simpler amide with a 3-chlorophenethyl group and 4-nitrobenzoyl moiety.
- Synthesis : Prepared via Schotten–Baumann reaction between 4-nitrobenzoyl chloride and 3-chlorophenethylamine (83% yield) .
- Key Differences: Lacks the ethylamino linker and secondary amide group present in the target compound. Nitro group (electron-withdrawing) vs. methyl group (electron-donating) on the benzoyl ring, altering electronic properties.
N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide ()
- Structure : Contains a 4-chlorobenzyl group, methoxyphenyl, and propyl substituents.
- Physical Properties : Melting point = 142.9–143.4°C; LogP = 0.7 (70:30 EtOAc/petroleum ether) .
- Key Differences :
- Positional isomerism (4-chloro vs. 3-chloro) affects steric and electronic interactions.
- Methoxy group enhances solubility but reduces lipophilicity compared to methyl groups.
Backbone Modifications in Quinoline-Based Analogs
N-(4-(1-(3-Chlorobenzyl)-1H-indol-5-yl-amino)-3-cyanoquinolin-6-yl)-2-(piperidin-4-ylidene)acetamide ()
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Backbone Flexibility: Ethylamino linkers in the target compound may enhance conformational adaptability compared to rigid ethene or quinoline-based structures .
- Functional Groups : Amides (target compound) balance metabolic stability and hydrogen-bonding capacity, while sulfonamides () offer superior stability but reduced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
